molecular formula C12H15BrO B069738 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one CAS No. 175204-93-0

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one

Cat. No.: B069738
CAS No.: 175204-93-0
M. Wt: 255.15 g/mol
InChI Key: KJAHFTGHLQRZGA-UHFFFAOYSA-N
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Description

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is an organic compound with the molecular formula C12H15BrO It is a brominated derivative of butanone, featuring a bromine atom attached to the first carbon of the butanone chain and a 3,4-dimethylphenyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one typically involves the bromination of 1-(3,4-dimethylphenyl)butan-1-one. This can be achieved through the following steps:

    Starting Material: 1-(3,4-dimethylphenyl)butan-1-one.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light (hv) to facilitate the bromination reaction.

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.

    Purification: The crude product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, KCN) in polar solvents (e.g., water, ethanol) at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in aprotic solvents (e.g., ether, THF) under anhydrous conditions.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic aqueous solutions at elevated temperatures.

Major Products

    Substitution: Corresponding substituted products (e.g., 4-hydroxy-1-(3,4-dimethylphenyl)butan-1-one).

    Reduction: 4-Bromo-1-(3,4-dimethylphenyl)butan-1-ol.

    Oxidation: 4-Bromo-1-(3,4-dimethylphenyl)butanoic acid.

Scientific Research Applications

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3,4-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2,4-dimethylphenyl)butan-1-one
  • 4-Bromo-1-(3,5-dimethylphenyl)butan-1-one
  • 4-Bromo-1-(3,4-dimethoxyphenyl)butan-1-one

Uniqueness

4-Bromo-1-(3,4-dimethylphenyl)butan-1-one is unique due to the specific positioning of the bromine atom and the 3,4-dimethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-(3,4-dimethylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAHFTGHLQRZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381982
Record name 4-bromo-1-(3,4-dimethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-93-0
Record name 4-Bromo-1-(3,4-dimethylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-1-(3,4-dimethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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